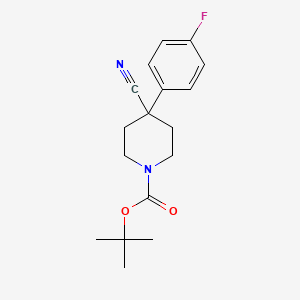

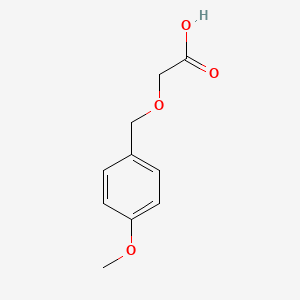

4-chloro-1H-indole-2-carbohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

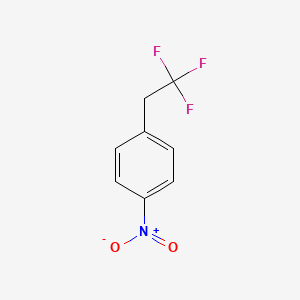

4-chloro-1H-indole-2-carbohydrazide is a chemical compound that belongs to the class of indole carbohydrazides . It has been studied for its potential biological activities .

Synthesis Analysis

The synthesis of 4-chloro-1H-indole-2-carbohydrazide and similar compounds typically starts from methyl 1H-indole-3-carboxylate and ethyl 1H-indole-2-carboxylate, which are reacted with hydrazine monohydrate . The aldol condensation of the resulting compound with aromatic aldehydes leads to the formation of the title compounds .Molecular Structure Analysis

The molecular structure of 4-chloro-1H-indole-2-carbohydrazide can be determined using various physical and spectroscopic methods, including IR, 1H NMR, 13C NMR, and MS .Chemical Reactions Analysis

4-chloro-1H-indole-2-carbohydrazide and similar compounds have been tested for anti-platelet aggregation activity induced by adenosine diphosphate (ADP), arachidonic acid (AA), and collagen . Among the synthesized compounds, some showed significant inhibition on platelet aggregation .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-chloro-1H-indole-2-carbohydrazide can be determined using various methods. For example, its molecular weight can be calculated based on its molecular formula .Applications De Recherche Scientifique

Antimicrobial and Anti-inflammatory Applications

The synthesis and evaluation of heterocycles derived from 4-chloro-1H-indole-2-carbohydrazide have demonstrated notable antimicrobial and anti-inflammatory activities. These heterocycles, upon undergoing specific reactions, form compounds that exhibit moderate to good antiproliferative activity against a range of cell lines, indicating their potential in antimicrobial and anti-inflammatory therapeutics (Narayana et al., 2009).

Antioxidant and Anticholinesterase Properties

Novel 4,6-dimethoxy-1H-indole-2-carbohydrazides have been synthesized and shown to possess promising antioxidant properties, outperforming standard antioxidants in several assays. Additionally, these compounds displayed significant anticholinesterase properties, suggesting their utility in treating oxidative stress-related disorders and cholinesterase-related neurodegenerative diseases (Bingul et al., 2019).

Antiproliferative Activities

Indole-2-carbohydrazides have been utilized in the synthesis of various compounds evaluated for their anticancer properties. For example, derivatives synthesized for tubulin polymerization inhibition have shown remarkable antiproliferative activity against several cancer cell lines, indicating their potential as scaffolds for designing novel microtubule targeting agents (Kazan et al., 2019).

Development of Allosteric Modulators

Research on optimizing the chemical functionalities of indole-2-carboxamides has led to the identification of potent CB1 allosteric modulators. These findings are crucial for developing therapies targeting the cannabinoid type 1 receptor, with implications for treating diseases influenced by this receptor's activity (Khurana et al., 2014).

Orientations Futures

The future research directions for 4-chloro-1H-indole-2-carbohydrazide and similar compounds could include further investigation of their biological activities, such as their antiplatelet aggregation activity . Additionally, more research is needed to fully understand their mechanism of action . Furthermore, the development of new synthetic methods could also be a promising area of future research .

Propriétés

IUPAC Name |

4-chloro-1H-indole-2-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O/c10-6-2-1-3-7-5(6)4-8(12-7)9(14)13-11/h1-4,12H,11H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDDHOJFMLAWOJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(N2)C(=O)NN)C(=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-1H-indole-2-carbohydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone](/img/structure/B1313505.png)

![Spiro[isochroman-4,4'-piperidine]](/img/structure/B1313526.png)

![4-Piperidinone, 1-[(3,4-dichlorophenyl)methyl]-](/img/structure/B1313527.png)